molecular formula C19H16ClNO3 B11332643 7-chloro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide

7-chloro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11332643
M. Wt: 341.8 g/mol
InChI Key: HJNZPRUUXLQPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a benzoxepine ring, which is a bicyclic structure containing both benzene and oxepine rings. The compound also contains a chloro substituent at the 7th position, an ethoxyphenyl group at the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring. These structural features contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated benzene derivative and an oxepine precursor.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction using reagents like chlorine or thionyl chloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions can include halides, acids, and bases, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

7-chloro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The compound may bind to specific receptors, such as G-protein coupled receptors or ion channels, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of specific enzymes, affecting metabolic pathways and cellular processes.

    Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of structural features, including the benzoxepine ring, chloro substituent, ethoxyphenyl group, and carboxamide group

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

7-chloro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16ClNO3/c1-2-23-18-6-4-3-5-16(18)21-19(22)13-9-10-24-17-8-7-15(20)12-14(17)11-13/h3-12H,2H2,1H3,(H,21,22)

InChI Key

HJNZPRUUXLQPCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.